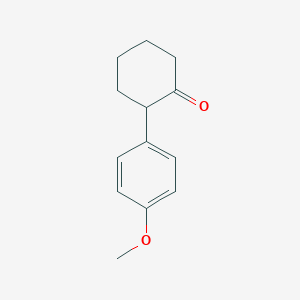

2-(4-Methoxyphenyl)cyclohexanone

説明

特性

CAS番号 |

37087-68-6 |

|---|---|

分子式 |

C13H16O2 |

分子量 |

204.26 g/mol |

IUPAC名 |

2-(4-methoxyphenyl)cyclohexan-1-one |

InChI |

InChI=1S/C13H16O2/c1-15-11-8-6-10(7-9-11)12-4-2-3-5-13(12)14/h6-9,12H,2-5H2,1H3 |

InChIキー |

BEBTXYAQBNBPJY-UHFFFAOYSA-N |

SMILES |

COC1=CC=C(C=C1)C2CCCCC2=O |

正規SMILES |

COC1=CC=C(C=C1)C2CCCCC2=O |

他のCAS番号 |

37087-68-6 |

同義語 |

2-(4-Methoxyphenyl)cyclohexan-1-one; 2-(p-Methoxyphenyl)-1-cyclohexanone; 2-(p-Methoxyphenyl)cyclohexanone; 2-p-Anisylcyclohexanone; NSC 78469 |

製品の起源 |

United States |

Synthesis of 2-(4-Methoxyphenyl)cyclohexanone: A Technical Guide to Palladium-Catalyzed α-Arylation

Contextualizing the Target Molecule

The compound 2-(4-methoxyphenyl)cyclohexanone (CAS: 37087-68-6) is a high-value synthetic intermediate primarily utilized in the pharmaceutical development of morphinan derivatives, most notably as a precursor in the synthesis of rac-14-epi-Dextromethorphan and its analogs .

Historically, the synthesis of α-aryl ketones relied on stoichiometric, multi-step processes such as the Grignard addition to epoxide derivatives followed by oxidation, or the alkylation of pre-formed enamines. These classical routes suffer from poor atom economy, harsh conditions, and limited functional group tolerance. The paradigm shifted dramatically in 1997 when the independent groups of Buchwald and Hartwig reported the direct, palladium-catalyzed α-arylation of ketones . This transition-metal-catalyzed cross-coupling remains the industry standard for synthesizing 2-(4-methoxyphenyl)cyclohexanone, offering unparalleled regioselectivity and yield.

Mechanistic Architecture & Causality

The synthesis relies on a Buchwald-Hartwig-type cross-coupling between cyclohexanone and 4-bromoanisole. Understanding the causality behind the catalytic cycle is critical for optimizing yields and troubleshooting reaction failures.

The Catalytic Cycle

-

Oxidative Addition : The active Pd(0) species, stabilized by a bidentate phosphine ligand (e.g., BINAP), inserts into the C–Br bond of 4-bromoanisole. This forms a stable, square-planar Ar–Pd(II)–Br complex.

-

Enolate Formation & Transmetalation : Sodium tert-butoxide (NaOtBu) deprotonates cyclohexanone to form a sodium enolate. The enolate undergoes transmetalation with the Pd(II) complex, displacing the bromide ion.

-

Reductive Elimination : The critical C–C bond formation occurs via reductive elimination. The bidentate ligand plays a causal role here: its large bite angle forces the aryl and enolate groups into a cis geometry, which is a strict stereoelectronic prerequisite for reductive elimination, thereby preventing undesired β-hydride elimination .

Catalytic cycle of the Pd-catalyzed α-arylation of cyclohexanone.

Causality of Reagent Selection

-

Base (NaOtBu) : The pKa of NaOtBu (~17) perfectly matches the pKa of cyclohexanone (~16.7). This thermodynamic balance ensures a steady, low concentration of the enolate, which drives the catalytic cycle without triggering base-catalyzed aldol condensation of the ketone.

-

Stoichiometry (2.0 equiv Cyclohexanone) : The mono-arylated product (2-(4-methoxyphenyl)cyclohexanone) is more acidic than the starting cyclohexanone. To prevent the product from being deprotonated and undergoing a second arylation (diarylation), a stoichiometric excess of the starting ketone is maintained .

-

Solvent (Toluene) : A non-polar aromatic solvent is chosen because it favors the tight ion-pairing required for the transmetalation of the sodium enolate to the Pd center, whereas polar aprotic solvents (like DMF) often lead to competing O-arylation.

Protocol Engineering: A Self-Validating System

The following protocol is designed for the synthesis of 2-(4-methoxyphenyl)cyclohexanone on a 10 mmol scale. It incorporates in-process analytical checks to ensure the system is self-validating.

Experimental workflow for the synthesis and purification of the target compound.

Step-by-Step Methodology

Step 1: Catalyst and Base Assembly (Inert Atmosphere)

-

Action : Inside a nitrogen-filled glovebox, charge an oven-dried 50 mL Schlenk flask with Pd2(dba)3 (137 mg, 1.5 mol%), rac-BINAP (224 mg, 3.6 mol%), and NaOtBu (1.15 g, 12.0 mmol, 1.2 equiv).

-

Validation : The solid mixture should appear deep purple/brown due to the Pd2(dba)3.

Step 2: Reactant Addition and Catalyst Activation

-

Action : Add anhydrous, degassed toluene (20 mL) to the flask. Stir for 5 minutes at room temperature. Add 4-bromoanisole (1.25 mL, 10.0 mmol, 1.0 equiv) and cyclohexanone (2.07 mL, 20.0 mmol, 2.0 equiv). Seal the flask and remove it from the glovebox.

-

Validation : Upon stirring in toluene, the solution will transition from purple to a dark red/orange hue, visually confirming the displacement of dba ligands and the formation of the active Pd(0)–BINAP complex.

Step 3: Thermal Cross-Coupling

-

Action : Place the flask in a pre-heated oil bath at 80 °C. Stir vigorously (800 rpm) for 12 hours.

-

Validation : After 4 hours, pull a 50 µL aliquot via syringe, quench in 0.5 mL EtOAc/H2O, and analyze the organic layer via GC-MS. You must observe the depletion of 4-bromoanisole (m/z 186/188) and the emergence of the product mass (m/z 204.1).

Step 4: Workup and Quench

-

Action : Cool the reaction to room temperature. Quench by adding 20 mL of saturated aqueous NH4Cl to neutralize the remaining base and destroy any active Pd species. Extract the aqueous layer with Ethyl Acetate (3 × 20 mL). Wash the combined organic layers with brine, dry over anhydrous MgSO4, and concentrate under reduced pressure.

-

Validation : Perform TLC (9:1 Hexanes:EtOAc) visualized with UV (254 nm) and p-anisaldehyde stain. The target compound will appear as a distinct spot at Rf ~ 0.4, turning dark blue/purple upon heating with the stain.

Step 5: Purification

-

Action : Purify the crude residue via flash column chromatography on silica gel using a gradient of 100% Hexanes to 9:1 Hexanes:EtOAc.

-

Yield Expectation : ~1.7 g (83% isolated yield) of 2-(4-methoxyphenyl)cyclohexanone as a pale yellow to colorless oil that may crystallize upon standing.

Quantitative Data: Catalyst System Optimization

The choice of ligand and base drastically alters the reaction trajectory. The table below summarizes optimization data for the α-arylation of cyclohexanone with 4-bromoanisole, demonstrating why the Pd2(dba)3/BINAP/NaOtBu system is the preferred baseline .

| Catalyst Precursor (mol%) | Ligand (mol%) | Base (equiv) | Temp (°C) | Conversion (%) | Mono/Di Ratio | Notes |

| Pd2(dba)3 (1.5%) | PPh3 (7.2%) | NaOtBu (1.2) | 80 | < 10 | N/A | Monodentate ligand fails to enforce cis geometry; rapid catalyst death. |

| Pd2(dba)3 (1.5%) | rac-BINAP (3.6%) | NaOtBu (1.2) | 80 | > 95 | > 20:1 | Optimal baseline; high yield and excellent regiocontrol. |

| Pd(OAc)2 (2.0%) | Xantphos (2.2%) | K3PO4 (2.0) | 100 | 85 | 15:1 | Useful if base-sensitive functional groups are present (K3PO4 is milder). |

| Pd2(dba)3 (1.0%) | BrettPhos (2.2%) | NaOtBu (1.2) | 80 | > 98 | > 50:1 | Next-generation dialkylbiaryl phosphine; provides the highest mono-selectivity. |

Data synthesized from foundational methodology studies on ketone α-arylation.

References

-

Buchwald, S. L., Palucki, M. (1997). Palladium-Catalyzed α-Arylation of Ketones. Journal of the American Chemical Society, 119(45), 11108–11109. URL:[Link]

-

Hartwig, J. F., Fox, J. M., Huang, X., Chieffi, A., Buchwald, S. L. (2000). Highly Active and Selective Catalysts for the Formation of α-Aryl Ketones. Journal of the American Chemical Society, 122(7), 1360-1370. URL:[Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 254292, 2-(4-Methoxyphenyl)cyclohexanone. PubChem. URL:[Link]

-

US Biological Life Sciences. Biochemicals: Dextromethorphan Intermediates. American Chemical Suppliers. URL: [Link]

Advanced Physicochemical Profiling and Synthetic Utility of CAS 37087-68-6

An in-depth technical guide detailing the physicochemical properties, mechanistic utility, and validated synthetic protocols for CAS 37087-68-6.

Executive Summary

As modern drug development increasingly relies on complex, three-dimensional sp3-rich scaffolds to improve clinical success rates, the strategic selection of synthetic intermediates is paramount. CAS 37087-68-6 , chemically identified as 2-(4-methoxyphenyl)cyclohexan-1-one, represents a highly versatile bifunctional building block. Featuring both a reactive cyclohexanone core and an electron-rich anisole moiety, this compound serves as a critical node in the synthesis of morphinan alkaloids and acts as a premium substrate for advanced transition-metal-free cross-coupling methodologies.

Physicochemical Properties & Structural Descriptors

Understanding the physicochemical baseline of CAS 37087-68-6 is essential for predicting its solubility, reactivity, and chromatographic behavior during purification. The following data is synthesized from authoritative computational and experimental databases 1.

| Property | Value | Structural & Practical Implication |

| IUPAC Name | 2-(4-methoxyphenyl)cyclohexan-1-one | Defines the core bifunctional reactivity. |

| Molecular Formula | C13H16O2 | Standard combustion/elemental analysis baseline. |

| Molecular Weight | 204.26 g/mol | Utilized for precise stoichiometric calculations. |

| Exact Mass | 204.1150 Da | Critical for High-Resolution Mass Spectrometry (HRMS) validation. |

| XLogP3 | 2.6 | Indicates moderate lipophilicity; highly soluble in DCM, EtOAc, and THF. |

| Topological Polar Surface Area | 26.3 Ų | Suggests excellent membrane permeability if retained in final APIs. |

| H-Bond Donors / Acceptors | 0 / 2 | Lacks protic interference, making it ideal for strongly basic coupling conditions. |

| Rotatable Bonds | 2 | Confers limited conformational flexibility, favoring predictable stereocontrol. |

Mechanistic Utility I: Morphinan Alkaloid Analog Synthesis

CAS 37087-68-6 is a heavily utilized intermediate in the total synthesis of rac-14-epi-Dextromethorphan (D299440) 2. Dextromethorphan and its analogs are potent non-competitive antagonists of the N-methyl-D-aspartate (NMDA) receptor, widely deployed for their antitussive and analgesic properties.

The synthesis leverages the cyclohexanone ring of CAS 37087-68-6 to construct the complex spiro-fused and polycyclic morphinan backbone. The electron-donating methoxy group directs subsequent electrophilic cyclizations, ensuring high regioselectivity during the formation of the phenanthrene-like core.

Fig 1. Synthetic pipeline of CAS 37087-68-6 to rac-14-epi-Dextromethorphan and its pharmacology.

Mechanistic Utility II: Transition-Metal-Free C(sp2)-C(sp3) Cross-Coupling

Historically, coupling sp3-hybridized carbons with aryl groups using Palladium or Nickel catalysis suffers from severe limitations, most notably β-hydride elimination and sluggish oxidative addition due to steric hindrance.

Recent breakthroughs in synthetic methodology have repositioned CAS 37087-68-6 as a premier substrate for transition-metal-free C(sp2)-C(sp3) cross-coupling. By converting the ketone to its α-halo derivative, it can undergo a base-promoted 1,4-metallate shift with arylboronic acids 3. This process completely bypasses heavy-metal toxicity—a critical advantage for pharmaceutical intermediate synthesis.

Fig 2. Transition-metal-free 1,4-metallate shift mechanism for C(sp2)-C(sp3) cross-coupling.

Validated Experimental Workflow: 1,4-Metallate Shift Coupling

Objective: Synthesize a 1,3-disubstituted complex scaffold via the transition-metal-free coupling of α-bromo-2-(4-methoxyphenyl)cyclohexan-1-one with phenylboronic acid.

Self-Validating System Design: This protocol incorporates an internal standard (dodecane) to allow real-time GC-MS monitoring, ensuring the reaction is driven to completion without relying on arbitrary reaction times.

-

Step 1: Controlled α-Halogenation

-

Procedure: Dissolve CAS 37087-68-6 (1.0 equiv) in anhydrous THF at 0°C. Add N-Bromosuccinimide (NBS, 1.05 equiv) portion-wise over 30 minutes.

-

Causality: NBS is selected over elemental Br2 to provide a low, steady-state concentration of electrophilic bromine. This prevents unwanted electrophilic aromatic substitution (EAS) on the highly activated 4-methoxyphenyl ring, ensuring exclusive α-ketone bromination.

-

-

Step 2: Ate-Complex Assembly

-

Procedure: To the purified α-bromo ketone, add phenylboronic acid (1.5 equiv), Sodium tert-butoxide (NaOtBu, 2.0 equiv), and dodecane (0.1 equiv, internal standard) in anhydrous 1,4-dioxane.

-

Causality: Neutral boronic acids are poor nucleophiles. The strong alkoxide base (NaOtBu) coordinates with the empty p-orbital of the boron atom, generating a negatively charged, highly reactive boronate ate-complex. Dioxane is chosen as the solvent because its higher boiling point accommodates the thermal requirements of the subsequent shift.

-

-

Step 3: Thermally-Driven Metallate Shift

-

Procedure: Seal the reaction vessel and heat to 80°C. Monitor the reaction via GC-MS by plotting the consumption of the α-bromo ketone against the constant dodecane peak.

-

Causality: Heating provides the activation energy required for the stereospecific 1,2-alkyl migration (manifesting as a 1,4-shift). As the aryl group migrates from boron to the α-carbon, the bromide leaving group is expelled. Operating under transition-metal-free conditions completely eliminates the risk of β-hydride elimination, ensuring a high-yielding C(sp3) linkage.

-

-

Step 4: Quench and Verification

-

Procedure: Once GC-MS confirms >95% consumption of the starting material against the internal standard, cool to room temperature and quench with saturated aqueous NH4Cl. Extract with EtOAc, dry over Na2SO4, and purify via flash chromatography.

-

References

-

2-(4-Methoxyphenyl)cyclohexanone | C13H16O2 | CID 254292 - PubChem Source: National Institutes of Health (nih.gov) URL:[Link]

-

Dextromethorphan Suppliers USA - Biochemicals & Synthetic Intermediates Source: American Chemical Suppliers URL:[Link]

-

Transition-metal-free C(sp2)–C(sp3) cross-coupling of α-(pseudo)halo aliphatic ketones with boronic acids via a 1,4-metallate shift Source: Nature Synthesis (via dntb.gov.ua) URL:[Link]

Sources

- 1. 2-(4-Methoxyphenyl)cyclohexanone | C13H16O2 | CID 254292 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. dextromethorphan suppliers USA [americanchemicalsuppliers.com]

- 3. Transition-metal-free C(sp2)–C(sp3) cross-coupling of α-(pseudo)halo aliphatic ketones with boronic acids via a 1,4-met… [ouci.dntb.gov.ua]

The Emergence of Aryl-Cyclohexanone Dicarboxylates: A New Frontier in Modulating Inflammatory and Microbial Pathologies

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The aryl-cyclohexanone scaffold has long been recognized as a privileged structure in medicinal chemistry, giving rise to a diverse array of bioactive molecules. Within this broad class, the targeted introduction of dicarboxylate functionalities has carved out a unique chemical space, leading to the development of aryl-cyclohexanone dicarboxylates with potent and nuanced biological activities. This technical guide provides a comprehensive overview of the discovery, synthesis, and profound significance of these molecules, with a particular focus on their anti-inflammatory and antimicrobial properties. We delve into the mechanistic underpinnings of their action, detailing their influence on critical signaling pathways such as NF-κB and their ability to modulate macrophage polarization. This guide also offers detailed experimental protocols for their synthesis and presents a quantitative analysis of their biological activities, providing a solid foundation for future research and drug development endeavors.

Introduction: The Genesis of a Promising Scaffold

While the precise historical moment of the first synthesis of an aryl-cyclohexanone dicarboxylate is not prominently documented, the development of this class of compounds stands on the shoulders of foundational reactions in organic chemistry. The Robinson annulation, discovered by Robert Robinson in 1935, provided a powerful tool for the construction of six-membered rings, laying the groundwork for the synthesis of complex cyclohexanone structures.[1] Subsequent advancements in synthetic methodologies, such as modifications of the Hantzsch and Guareschi-Thorpe reactions, have further expanded the synthetic chemist's toolbox for accessing these intricate scaffolds.

The true significance of aryl-cyclohexanone dicarboxylates has come into sharper focus with the growing understanding of the pivotal role of inflammation in a multitude of chronic diseases and the persistent challenge of antimicrobial resistance. The unique structural features of these molecules—a rigid cyclohexanone core, an aromatic moiety, and two strategically placed carboxylate groups—confer upon them the ability to interact with specific biological targets with high affinity and selectivity. The aryl group can be tailored to probe various hydrophobic pockets in target proteins, while the dicarboxylate groups can engage in crucial hydrogen bonding and electrostatic interactions, often mimicking the binding modes of endogenous ligands.[2][3] This guide will illuminate the journey of these molecules from synthetic curiosities to promising therapeutic leads.

The Strategic Synthesis of Aryl-Cyclohexanone Dicarboxylates

The construction of the aryl-cyclohexanone dicarboxylate scaffold requires a strategic approach, often involving a multi-step synthesis that allows for precise control over the substitution pattern. The choice of synthetic route is dictated by the desired substitution on the aryl ring and the cyclohexanone core, as well as the nature of the dicarboxylate esters.

Foundational Synthetic Strategies

One of the most versatile and widely employed methods for the synthesis of the cyclohexanone ring is the Robinson annulation . This reaction involves a Michael addition of a ketone to an α,β-unsaturated ketone, followed by an intramolecular aldol condensation.[1][4] For the synthesis of aryl-cyclohexanone dicarboxylates, this typically involves the reaction of an aryl-substituted Michael acceptor with a dicarbonyl compound.

Another key synthetic approach is the Hantzsch pyridine synthesis , which, while primarily known for producing dihydropyridines, can be adapted to generate highly substituted cyclohexanone derivatives.[5][6] Similarly, the Guareschi-Thorpe reaction offers a pathway to substituted pyridones and can be modified for the synthesis of functionalized cyclohexanone systems.[7][8]

Causality in Experimental Design

The selection of reagents and reaction conditions is critical for the successful synthesis of aryl-cyclohexanone dicarboxylates. For instance, the choice of base in the Robinson annulation can significantly influence the yield and purity of the product. Strong bases like sodium ethoxide or potassium tert-butoxide are often employed to ensure complete deprotonation of the ketone and facilitate the Michael addition. The solvent also plays a crucial role; polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) can enhance the reaction rate by solvating the metal cation of the base and increasing the nucleophilicity of the enolate.

The nature of the aryl substituent also dictates the reaction conditions. Electron-withdrawing groups on the aromatic ring can activate the Michael acceptor, facilitating the initial addition reaction. Conversely, electron-donating groups may require harsher reaction conditions or more potent catalysts to achieve comparable yields.

Mechanism of Action: Unraveling the Biological Tapestry

The therapeutic potential of aryl-cyclohexanone dicarboxylates stems from their ability to modulate key biological pathways implicated in inflammation and microbial pathogenesis. A growing body of evidence points to their multifaceted mechanisms of action.

Modulation of Macrophage Polarization

A pivotal aspect of the anti-inflammatory activity of certain aryl-cyclohexanone dicarboxylates is their ability to influence macrophage polarization. Macrophages can exist in a pro-inflammatory (M1) or an anti-inflammatory (M2) state. A shift towards the M2 phenotype is crucial for the resolution of inflammation.

One notable example is diethyl-4-hydroxy-2-(4-methoxyphenyl)-4-methyl-6-oxocyclohexane-1-3-dicarboxylate , which has been shown to drive the polarization of macrophages from the M1 to the M2 phenotype. This is achieved through the inhibition of nitric oxide (NO) production and the suppression of pro-inflammatory cytokines such as IL-12p70, TNF-α, IFN-γ, MCP-1, and IL-6.[9] Concurrently, this compound enhances the production of anti-inflammatory cytokines like IL-4, IL-10, and IL-13.[9]

Inhibition of the NF-κB Signaling Pathway

The transcription factor Nuclear Factor-kappa B (NF-κB) is a master regulator of the inflammatory response.[10] Its activation leads to the expression of a plethora of pro-inflammatory genes. The inhibition of the NF-κB pathway is a key therapeutic strategy for inflammatory diseases.

Aryl-cyclohexanone dicarboxylates have been demonstrated to exert their anti-inflammatory effects by targeting this critical pathway. Specifically, they have been shown to inhibit the phosphorylation of the p65 subunit of NF-κB, which is a crucial step in its activation and subsequent translocation to the nucleus.[9] By preventing p65 phosphorylation, these compounds effectively block the downstream cascade of pro-inflammatory gene expression.

Diagram: Proposed Mechanism of NF-κB Inhibition

Caption: Aryl-cyclohexanone dicarboxylates inhibit the NF-κB pathway by preventing the phosphorylation of IKK, thereby blocking the degradation of IκBα and the nuclear translocation of the p65/p50 complex.

Quantitative Biological Data and Structure-Activity Relationships

The biological activity of aryl-cyclohexanone dicarboxylates is highly dependent on their specific chemical structure. Understanding the structure-activity relationships (SAR) is crucial for the rational design of more potent and selective compounds.

Anti-inflammatory Activity

The anti-inflammatory effects of these compounds can be quantified by measuring their ability to inhibit the production of pro-inflammatory cytokines. For example, certain derivatives have shown significant dose-dependent inhibition of TNF-α and IL-6 secretion.[9]

| Compound ID | Aryl Substituent | R1 | R2 | % Inhibition of TNF-α (100 µg/mL) | % Inhibition of IL-6 (100 µg/mL) | Reference |

| 2f | 2-pyridyl | H | 2-pyridyl | 66-81% | - | [9] |

| 2b | 2-pyridyl | H | 2-pyridyl | ~92% | ~99% | [9] |

Note: The specific structures of compounds 2b and 2f beyond the provided substituents are detailed in the cited reference.

SAR Insights:

-

The presence of a pyridyl substituent on the aryl ring appears to be favorable for anti-inflammatory activity.

-

The nature and position of substituents on the aryl ring significantly influence the potency of cytokine inhibition.

Antimicrobial Activity

Several aryl-cyclohexanone derivatives have demonstrated promising antimicrobial activity against a range of bacterial and fungal pathogens. Their efficacy is typically determined by measuring the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.

| Compound ID | Aryl Substituent | R1 | R2 | MIC (µg/mL) vs. S. aureus | MIC (µg/mL) vs. M. smegmatis | MIC (µg/mL) vs. Y. enterocolitica | Reference |

| 2c | Phenyl | H | 4-methylphenyl | 64 | 64 | >512 | [9] |

| 2b | 2-pyridyl | H | 2-pyridyl | >512 | >512 | 64 | [9] |

SAR Insights:

-

A 4-methylphenyl substituent on the second nitrogen of the amidrazone derivative (compound 2c) confers potent activity against Gram-positive bacteria.

-

The presence of two 2-pyridyl rings (compound 2b) leads to selective activity against Yersinia enterocolitica.

Experimental Protocols

To facilitate further research in this area, we provide a detailed, representative protocol for the synthesis of an aryl-cyclohexanone dicarboxylate.

Synthesis of Diethyl 2,5-dioxocyclohexane-1,4-dicarboxylate

This procedure provides a foundational cyclohexanone dicarboxylate scaffold that can be further modified.

Materials:

-

Ethyl succinate

-

Granulated sodium

-

Absolute ethanol

-

Dilute hydrochloric acid

Procedure:

-

To 38 g of ethyl succinate in a flask, add two to three drops of absolute ethanol.

-

Carefully add 10 g of granulated sodium to the mixture.

-

Allow the reaction mixture to stand for ten days at room temperature.

-

After ten days, break up the resulting solid mass.

-

Carefully acidify the mixture with dilute hydrochloric acid until it is faintly acidic.

-

Collect the insoluble product by filtration.

-

Recrystallize the crude product from ethanol to obtain pure diethyl 2,5-dioxocyclohexane-1,4-dicarboxylate.[6]

Diagram: Synthetic Workflow

Caption: A generalized synthetic workflow for aryl-cyclohexanone dicarboxylates often involves condensation, Michael addition, and cyclization steps.

Conclusion and Future Directions

Aryl-cyclohexanone dicarboxylates represent a compelling and underexplored class of molecules with significant therapeutic potential. Their demonstrated ability to modulate the inflammatory response through the NF-κB pathway and macrophage polarization, coupled with their promising antimicrobial activities, positions them as attractive lead compounds for the development of novel drugs.

Future research should focus on several key areas:

-

Expansion of the Chemical Space: The synthesis and biological evaluation of a broader range of analogues with diverse aryl substituents and dicarboxylate esters will be crucial for elucidating more detailed structure-activity relationships.

-

Target Identification and Validation: While the effects on NF-κB and macrophage polarization are significant, identifying the direct molecular targets of these compounds will provide a more complete understanding of their mechanism of action.

-

In Vivo Efficacy and Safety: Promising in vitro results must be translated into in vivo models of inflammatory and infectious diseases to assess their therapeutic efficacy and safety profiles.

-

Optimization of Physicochemical Properties: Further medicinal chemistry efforts should be directed towards optimizing the pharmacokinetic and pharmacodynamic properties of these compounds to enhance their drug-likeness.

The continued exploration of aryl-cyclohexanone dicarboxylates holds the promise of delivering a new generation of therapeutics to address the pressing global health challenges of chronic inflammatory diseases and antimicrobial resistance.

References

-

Synthesis, Evaluation of Biological Activity, and Structure–Activity Relationships of New Amidrazone Derivatives Containing Cyclohex-1-ene-1-Carboxylic Acid. (2025). MDPI. [Link]

-

An Overview on the Robinson Annulation. (n.d.). ResearchGate. [Link]

-

Robinson annulation. (n.d.). Wikipedia. [Link]

-

Organocatalytic Modified Guareschi–Thorpe Type Regioselective Synthesis: A Unified Direct Access to 5,6,7,8-Tetrahydroquinolines and Other Alicyclic[b]-Fused Pyridines. (2018). ACS Publications. [Link]

-

Icilio Guareschi and his amazing “1897 reaction”. (n.d.). PMC. [Link]

-

The Robinson Annulation. (2018). Master Organic Chemistry. [Link]

-

Microwave Assisted Robinson's Annulation: Synthesis of some novel cyclohexenones under solvent free conditions. (n.d.). Scholars Research Library. [Link]

-

The Guareschi–Thorpe Cyclization Revisited – An Efficient Synthesis of Substituted 2,6-Dihydroxypyridines and 2,6-Dichloropyridines. (n.d.). ResearchGate. [Link]

-

Carboxylic Acid (Bio)Isosteres in Drug Design. (n.d.). PMC. [Link]

-

Hantzsch Ester-Mediated Visible-Light-Induced Radical Ethoxycarbonyldifluoromethylation of Aryl Alkynes: Kinetic-Controlled Stereoselective Synthesis of Z-gem-Difluoroallyl Esters. (2022). ACS Publications. [Link]

-

What is the importance of carboxylic group in the structure of drugs? (2021). ResearchGate. [Link]

-

Hantzsch Synthesis of 2,6-Dimethyl-3,5-dimethoxycarbonyl-4-(o-methoxyphenyl)-1,4-dihydropyridine; a Novel Cyclisation Leading to an Unusual Formation of 1-Amino-2-methoxycarbonyl-3,5-bis(o-methoxyphenyl)-4-oxa-cyclohexan-1-ene. (2007). MDPI. [Link]

-

Preclinical evidence of the anti-inflammatory effect and toxicological safety of aryl-cyclohexanone in vivo. (2024). PubMed. [Link]

- Process for the preparation of 5-[(4-chlorophenyl)methyl]-2,2-dimethylcyclopentanone. (n.d.).

-

Inhibition of NF-κB signaling pathway induces apoptosis and suppresses proliferation and angiogenesis of human fibroblast-like synovial cells in rheumatoid arthritis. (2018). PMC. [Link]

-

Preparation of diethyl 2,5-dioxocyclohexane-1,4-dicarboxylate. (n.d.). PrepChem.com. [Link]

Sources

- 1. Anti-Inflammatory Potential of 1-Aryl-6,7-Dimethoxy-1,2,3,4-Tetrahydroisoquinolines: Structure-Activity Relationship and COX-2 Binding | Sciety [sciety.org]

- 2. researchgate.net [researchgate.net]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. preprints.org [preprints.org]

- 5. mdpi.com [mdpi.com]

- 6. prepchem.com [prepchem.com]

- 7. mdpi.com [mdpi.com]

- 8. discovery.researcher.life [discovery.researcher.life]

- 9. Synthesis, Evaluation of Biological Activity, and Structure–Activity Relationships of New Amidrazone Derivatives Containing Cyclohex-1-ene-1-Carboxylic Acid [mdpi.com]

- 10. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 2-(4-methoxyphenyl)cyclohexan-1-one

Abstract

This technical guide provides a comprehensive overview of 2-(4-methoxyphenyl)cyclohexan-1-one, a key chemical intermediate with significant potential in medicinal chemistry and materials science. This document details optimized synthesis protocols, in-depth spectroscopic and spectrometric characterization, and a review of its current and prospective applications. The methodologies are presented with a focus on reproducibility and validation, intended to serve as a valuable resource for researchers, chemists, and professionals in drug development.

Introduction

The 2-arylcyclohexanone scaffold is a privileged structure in organic synthesis, serving as a foundational component for a wide array of biologically active molecules. Among these, 2-(4-methoxyphenyl)cyclohexan-1-one has garnered interest due to the unique electronic and steric properties conferred by the methoxy-substituted phenyl ring. This moiety can engage in various biological interactions, making it a valuable building block for novel therapeutics. Derivatives of methoxyphenyl cyclohexanone have demonstrated a broad spectrum of pharmacological activities, including anticancer and neurological applications.[1] The core structure's amenability to further functionalization allows for the exploration of vast chemical space in the pursuit of new chemical entities with tailored properties.

Synthesis of 2-(4-methoxyphenyl)cyclohexan-1-one

The synthesis of 2-arylcyclohexanones can be approached through several synthetic strategies. The conjugate addition (Michael reaction) of an appropriate nucleophile to an α,β-unsaturated cyclohexenone is a common and effective method.[2][3] An alternative approach is the Friedel-Crafts acylation, which involves the reaction of an arene with an acyl chloride or anhydride in the presence of a strong Lewis acid catalyst.[4][5][6]

This guide details a robust two-step synthetic sequence commencing with the preparation of 2-(4-methoxyphenyl)-2-cyclohexen-1-one via a Suzuki coupling reaction, followed by its reduction to the target saturated ketone. This method offers high yields and excellent control over the final product.

Experimental Protocol

Part A: Synthesis of 2-(4-methoxyphenyl)-2-cyclohexen-1-one [7]

This procedure involves the Suzuki coupling of 2-iodo-2-cyclohexen-1-one with 4-methoxyphenylboronic acid.

Materials and Reagents:

-

2-Iodo-2-cyclohexen-1-one

-

4-Methoxyphenylboronic acid

-

Silver(I) oxide (Ag₂O)

-

Tetrahydrofuran (THF), aqueous

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Diethyl ether (Et₂O)

-

Silica gel for column chromatography

-

Ethyl acetate (EtOAc)

-

Petroleum ether

Procedure:

-

In a round-bottom flask flushed with argon, a suspension of 2-iodo-2-cyclohexen-1-one, 4-methoxyphenylboronic acid, and 1.6 equivalents of silver(I) oxide in aqueous THF is prepared.

-

The reaction mixture is stirred vigorously at room temperature for 1 hour.

-

The reaction is quenched by the addition of saturated aqueous ammonium chloride.

-

The mixture is stirred for an additional hour, after which the organic and aqueous phases are separated.

-

The aqueous phase is extracted twice with diethyl ether.

-

The combined organic phases are dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel using a 30% ethyl acetate in petroleum ether eluent system.

-

Further purification by recrystallization from diethyl ether/pentane (2:1) yields 2-(4-methoxyphenyl)-2-cyclohexen-1-one as a pale yellow solid.

Part B: Reduction to 2-(4-methoxyphenyl)cyclohexan-1-one

The reduction of the α,β-unsaturated ketone can be achieved through catalytic hydrogenation.

Materials and Reagents:

-

2-(4-Methoxyphenyl)-2-cyclohexen-1-one

-

Palladium on carbon (10% Pd/C)

-

Ethanol (EtOH) or Ethyl Acetate (EtOAc)

-

Hydrogen gas (H₂)

Procedure:

-

A solution of 2-(4-methoxyphenyl)-2-cyclohexen-1-one in ethanol or ethyl acetate is placed in a hydrogenation vessel.

-

A catalytic amount of 10% Pd/C is added to the solution.

-

The vessel is purged with hydrogen gas and maintained under a hydrogen atmosphere (typically 1-3 atm).

-

The reaction is stirred at room temperature until the starting material is consumed (monitored by TLC or GC-MS).

-

Upon completion, the reaction mixture is filtered through a pad of Celite to remove the catalyst.

-

The filtrate is concentrated under reduced pressure to yield the crude 2-(4-methoxyphenyl)cyclohexan-1-one, which can be further purified by chromatography or recrystallization if necessary.

Synthesis Workflow

Caption: Synthetic workflow for 2-(4-methoxyphenyl)cyclohexan-1-one.

Spectroscopic and Physical Characterization

Unambiguous structural confirmation is paramount in chemical synthesis.[8] A combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) provides a comprehensive structural elucidation of 2-(4-methoxyphenyl)cyclohexan-1-one.

Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₁₃H₁₆O₂ | [9] |

| Molecular Weight | 204.26 g/mol | [9] |

| IUPAC Name | 2-(4-methoxyphenyl)cyclohexan-1-one | [9] |

| CAS Number | 37087-68-6 | [9] |

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule.[8]

-

¹H NMR: The proton NMR spectrum of 2-(4-methoxyphenyl)cyclohexan-1-one is expected to show distinct signals for the aromatic protons of the methoxyphenyl group, the methoxy protons, and the aliphatic protons of the cyclohexanone ring. The aromatic protons will appear as two doublets in the aromatic region (typically δ 6.8-7.2 ppm), characteristic of a para-substituted benzene ring. The methoxy group will present as a sharp singlet around δ 3.8 ppm. The cyclohexanone protons will resonate in the aliphatic region (δ 1.5-3.5 ppm), with their multiplicity and coupling constants providing information about their spatial relationships.

-

¹³C NMR: The carbon NMR spectrum will corroborate the structure by showing the expected number of carbon signals. Key signals include the carbonyl carbon (C=O) at a downfield chemical shift (typically >200 ppm), the aromatic carbons (δ 110-160 ppm), the methoxy carbon (around δ 55 ppm), and the aliphatic carbons of the cyclohexanone ring (δ 20-50 ppm).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.[8] The IR spectrum of 2-(4-methoxyphenyl)cyclohexan-1-one will be dominated by a strong absorption band corresponding to the carbonyl (C=O) stretching of the ketone, typically appearing around 1710 cm⁻¹. Other characteristic absorptions include C-H stretching vibrations for the aromatic and aliphatic portions of the molecule, and C-O stretching for the methoxy group.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. For 2-(4-methoxyphenyl)cyclohexan-1-one, the molecular ion peak (M⁺) would be observed at an m/z value corresponding to its molecular weight (204.26).

Reactivity and Potential Applications

The 2-(4-methoxyphenyl)cyclohexan-1-one scaffold is a versatile platform for further chemical modifications, opening avenues for the development of novel compounds with diverse applications.

Chemical Reactivity

The ketone functionality can undergo a variety of reactions, including reduction to the corresponding alcohol, reductive amination to form amines, and reactions with Grignard or organolithium reagents to introduce new carbon-carbon bonds. The α-carbon to the ketone can be functionalized through enolate chemistry. The aromatic ring can also undergo further electrophilic aromatic substitution, although the existing methoxy group will direct incoming electrophiles to the ortho positions.

Potential Therapeutic Applications

Derivatives of methoxyphenyl cyclohexanone have shown promise in several therapeutic areas.[1]

-

Anticancer Activity: Some analogs have demonstrated the ability to inhibit tubulin polymerization or act as topoisomerase I inhibitors, both of which are crucial targets in cancer therapy.[1]

-

Neurological Applications: Certain derivatives have shown activity as antagonists of the N-methyl-D-aspartate (NMDA) receptor, which is implicated in various neurological disorders.[1] Arylcyclohexylamines, a class of compounds that can be synthesized from arylcyclohexanones, are known for their effects on the central nervous system.[10]

The development of new derivatives from 2-(4-methoxyphenyl)cyclohexan-1-one could lead to the discovery of novel therapeutic agents with improved efficacy and safety profiles.

Safety and Handling

As with any chemical substance, proper safety precautions should be taken when handling 2-(4-methoxyphenyl)cyclohexan-1-one. It is recommended to consult the Safety Data Sheet (SDS) for detailed information on hazards, handling, and disposal. Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. All manipulations should be performed in a well-ventilated fume hood.

Conclusion

2-(4-methoxyphenyl)cyclohexan-1-one is a valuable synthetic intermediate with significant potential for the development of new materials and therapeutic agents. This guide has provided a detailed overview of its synthesis, characterization, and potential applications. The presented protocols and data are intended to facilitate further research and development in this promising area of chemistry.

References

-

Ruel, F. S., Braun, M. P., & Johnson, C. R. (n.d.). 2-Cyclohexen-1-one, 2-(4-methoxyphenyl)-. Organic Syntheses Procedure. Retrieved from [Link]

-

Zukerman-Schpector, J., et al. (2009). 2-(4-Methoxyphenylsulfinyl)cyclohexan-1-one. Acta Crystallographica Section E: Structure Reports Online, 65(7), o1675. Retrieved from [Link]

-

PubChem. (n.d.). 2-(4-Methoxyphenyl)cyclohexanone. National Center for Biotechnology Information. Retrieved from [Link]

-

ResearchGate. (n.d.). Calculated results of aza-Michael addition of aniline to cyclohexenone... [Diagram]. Retrieved from [Link]

-

PubChem. (n.d.). 2-[(4-Methoxyphenyl)methyl]cyclohexan-1-one. National Center for Biotechnology Information. Retrieved from [Link]

-

Chemistry Steps. (n.d.). Friedel-Crafts Acylation. Retrieved from [Link]

-

The Royal Society of Chemistry. (2015). Synthesis, characterization of Diarylidenecyclohexanone derivatives as new anti-inflammatory pharmacophores exhibiting strong PGE2 and 5-LOX inhibition. RSC Advances, 5(102), 83935-83945. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. Retrieved from [Link]

-

J-Stage. (2018). Uses of Cyclohexan-1,4-dione for the Synthesis of 2-Amino-4,5-dihydrobenzo[b]thiophen-6(7H)-one Derivatives with Anti-proliferative and Pim-1 Kinase Activities. Chemical and Pharmaceutical Bulletin, 66(11), 1057-1068. Retrieved from [Link]

-

regioselective friedel-crafts acylation with. (n.d.). Retrieved from [Link]

-

Wikipedia. (n.d.). Michael addition reaction. Retrieved from [Link]

-

NP-MRD. (n.d.). 1H NMR Spectrum (1D, 200 MHz, H2O, predicted) (NP0167201). Retrieved from [Link]

-

Patentscope. (n.d.). WO2024145422A1 - Synthesis of 2-phenyl-2-amino-cyclohexan-1-one derivatives. Retrieved from [Link]

-

Master Organic Chemistry. (2018, May 17). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Retrieved from [Link]

-

Docentes FCT NOVA. (n.d.). Cyclopropane Derivatives and their Diverse Biological Activities. Retrieved from [Link]

-

PNAS. (2007). Direct asymmetric vinylogous Michael addition of cyclic enones to nitroalkenes via dienamine catalysis. Proceedings of the National Academy of Sciences, 104(14), 5789-5793. Retrieved from [Link]

-

Master Organic Chemistry. (2023, May 24). The Michael Addition Reaction and Conjugate Addition. Retrieved from [Link]

-

UCLA - Chemistry and Biochemistry. (n.d.). an improved synthesis of 4-methylene-2-cyclohexen-1-one. Retrieved from [Link]

-

MDPI. (2023). Determination of Arylcyclohexylamines in Biological Specimens: Sensors and Sample Pre-Treatment Approaches. Biosensors, 13(3), 365. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Michael addition reaction - Wikipedia [en.wikipedia.org]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. Friedel-Crafts Acylation - Chemistry Steps [chemistrysteps.com]

- 5. Friedel-Crafts Acylation [organic-chemistry.org]

- 6. Friedel–Crafts Acylation [sigmaaldrich.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. 2-(4-Methoxyphenyl)cyclohexanone | C13H16O2 | CID 254292 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

The Emerging Therapeutic Potential of Methoxyphenyl Cyclohexanones: A Technical Guide for Drug Development Professionals

Abstract

Methoxyphenyl cyclohexanone derivatives have surfaced as a remarkably versatile structural scaffold in the landscape of medicinal chemistry, exhibiting a broad and compelling spectrum of pharmacological activities. This technical guide provides a comprehensive exploration of the potential therapeutic applications of this class of compounds, with a primary focus on their promising anticancer, anti-inflammatory, and neurological activities. We will delve into the intricate mechanisms of action, including the inhibition of tubulin polymerization, modulation of topoisomerase I activity, and antagonism of the N-methyl-D-aspartate (NMDA) receptor. This document is designed to be a valuable resource for researchers, scientists, and drug development professionals, summarizing key quantitative data, detailing relevant experimental protocols, and visualizing the underlying signaling pathways to facilitate further investigation and development of this promising class of molecules.

Introduction: The Methoxyphenyl Cyclohexanone Core - A Privileged Scaffold

The methoxyphenyl cyclohexanone core structure has established itself as a privileged scaffold in the design of novel therapeutic agents.[1] The inherent chemical features of this scaffold, namely the methoxy-substituted phenyl ring and the cyclohexanone moiety, confer a unique combination of lipophilicity and hydrogen bonding capabilities.[1] This structural versatility allows for a diverse range of interactions with various biological targets, leading to the discovery of potent compounds with significant potential in oncology, inflammation, and neurology.[1] This guide will systematically explore the key therapeutic avenues where methoxyphenyl cyclohexanone derivatives have demonstrated considerable promise.

Anticancer Applications: Disrupting Cellular Proliferation and Survival

Several methoxyphenyl cyclohexanone derivatives have exhibited significant anticancer activity through multiple mechanisms that are fundamental to halting the proliferation and survival of cancer cells.[2] These mechanisms primarily involve the disruption of microtubule dynamics and the inhibition of DNA topoisomerase I.[1][2]

Inhibition of Tubulin Polymerization

Certain analogues of methoxyphenyl cyclohexanone act as potent inhibitors of tubulin polymerization.[1] By disrupting the formation of microtubules, which are critical components of the mitotic spindle, these compounds induce a cell cycle arrest in the G2/M phase, ultimately leading to apoptotic cell death.[3]

This assay is designed to quantify the effect of a test compound on the polymerization of tubulin into microtubules.

Reagents:

-

Porcine brain tubulin (>99% pure)

-

Guanosine triphosphate (GTP)

-

Glycerol

-

Fluorescence reporter (e.g., DAPI)

-

General tubulin buffer (e.g., 80 mM PIPES pH 6.9, 2.0 mM MgCl2, 0.5 mM EGTA)

-

Methoxyphenyl cyclohexanone test compound

Procedure:

-

Reconstitute the tubulin in the general tubulin buffer.

-

In a 96-well plate, combine the tubulin solution with GTP, glycerol (to promote polymerization), and the fluorescence reporter.

-

Add the methoxyphenyl cyclohexanone derivative at a range of concentrations.

-

Incubate the plate at 37°C to initiate the polymerization process.

-

Monitor the fluorescence intensity over time using a microplate reader. An increase in fluorescence is indicative of tubulin polymerization.[1]

Inhibition of Topoisomerase I

DNA topoisomerase I is a crucial enzyme that alleviates torsional stress in DNA during replication and transcription. Its inhibition leads to the accumulation of DNA strand breaks, which in turn triggers apoptosis.[1] Methoxyphenyl cyclohexanone derivatives have demonstrated efficacy in inhibiting this enzyme, with notable activity against tamoxifen-resistant breast cancer cells.[1]

This assay assesses the ability of a test compound to inhibit the relaxation of supercoiled DNA by topoisomerase I.

Reagents:

-

Supercoiled plasmid DNA

-

Purified human topoisomerase I

-

Reaction buffer

-

Methoxyphenyl cyclohexanone test compound

Procedure:

-

Incubate the supercoiled plasmid DNA with topoisomerase I in the reaction buffer, both in the presence and absence of the methoxyphenyl cyclohexanone derivative.

-

The enzyme will relax the supercoiled DNA into its relaxed isoform.

-

Terminate the reaction.

-

Analyze the topology of the DNA using agarose gel electrophoresis.[1]

Quantitative Data: Anticancer Activity of Methoxyphenyl Cyclohexanone Derivatives

| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Mechanism of Action | Reference |

| (2E,6E)-2,6-bis-(4-hydroxy-3-methoxybenzylidene)-cyclohexanone (BHMC) | MCF-7 (ER+) | Time-dependent | G2/M arrest, apoptosis | |

| (2E,6E)-2,6-bis-(4-hydroxy-3-methoxybenzylidene)-cyclohexanone (BHMC) | MDA-MB-231 (ER-) | Time-dependent | G2/M arrest, apoptosis | |

| 2,6-bis-(4-nitrobenzylidene) cyclohexanone | A549 (Lung) | 480 ± 50 | EGFR targeting (predicted) | [4] |

| (E)-3-(5-bromopyridin-2-yl)-1-(2,4,6-trimethoxyphenyl)prop-2-en-1-one | HeLa | 3.204 | Proliferation/migration inhibition, apoptosis | [5] |

| (E)-3-(5-bromopyridin-2-yl)-1-(2,4,6-trimethoxyphenyl)prop-2-en-1-one | MCF-7 | 3.849 | Proliferation/migration inhibition, apoptosis | [5] |

Anti-inflammatory Applications: Modulating the Immune Response

Chronic inflammation is a key pathological feature of numerous diseases. Methoxyphenyl cyclohexanone derivatives have demonstrated significant anti-inflammatory properties, primarily through the modulation of macrophage polarization and the inhibition of pro-inflammatory mediators.

Macrophage Polarization

Macrophages are highly plastic cells that can adopt different functional phenotypes, broadly classified as pro-inflammatory (M1) and anti-inflammatory (M2). A shift from the M1 to the M2 phenotype is crucial for the resolution of inflammation. Certain aryl-cyclohexanone derivatives have been shown to induce this phenotypic switch.[1][6]

One notable example, diethyl-4-hydroxy-2-(4-methoxyphenyl)-4-methyl-6-oxocyclohexane-1-3-dicarboxylate, demonstrated a significant anti-inflammatory effect by transforming macrophages from the M1 to the M2 phenotype.[6] This immunomodulatory capacity is believed to be the primary mechanism behind its anti-inflammatory action.[6]

Inhibition of Pro-inflammatory Cytokines and Enzymes

Methoxyphenyl cyclohexanone derivatives have been shown to inhibit the production of nitric oxide (NO) and reduce the levels of pro-inflammatory cytokines such as IL-12p70, TNF-α, IFN-γ, MCP-1, and IL-6.[6][7] Concurrently, they can increase the production of anti-inflammatory cytokines like IL-4, IL-10, and IL-13.[6] Furthermore, some derivatives inhibit the enzymes cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), both of which are key players in the inflammatory cascade.[7] The mechanism often involves the inhibition of the NF-κB signaling pathway.[6][8]

Caption: Mechanism of NMDA receptor antagonism by methoxyphenyl cyclohexanone derivatives.

Synthesis of Methoxyphenyl Cyclohexanones: Generalized Workflows

The synthesis of methoxyphenyl cyclohexanone derivatives can be achieved through various established organic chemistry reactions. The choice of synthetic route depends on the desired substitution pattern and overall molecular complexity.

Claisen-Schmidt Condensation

This reaction involves the condensation of a cyclohexanone with an aromatic aldehyde (e.g., a methoxy-substituted benzaldehyde) in the presence of a base. [2]

Caption: Synthetic workflow for a methoxyphenyl cyclohexanone via Claisen-Schmidt condensation.

Friedel-Crafts Acylation

A common route for the synthesis of certain methoxyphenyl cyclohexanone precursors involves a Friedel-Crafts acylation reaction between an anisole derivative and an acyl halide or anhydride in the presence of a Lewis acid catalyst. [2]

Future Directions and Conclusion

Methoxyphenyl cyclohexanone derivatives represent a highly promising class of compounds with significant potential for the development of novel therapeutics in oncology, inflammation, and neurology. Their diverse mechanisms of action, including tubulin polymerization inhibition, topoisomerase I inhibition, and NMDA receptor antagonism, underscore the remarkable versatility of this chemical scaffold. [1] Future research efforts should be directed towards a comprehensive exploration of the structure-activity relationships (SAR) to enhance the potency and selectivity of these compounds. Furthermore, optimization of their pharmacokinetic profiles will be crucial for their successful translation into clinical candidates. The in-depth understanding of their mechanisms of action, facilitated by the experimental protocols and conceptual frameworks presented in this guide, will undoubtedly pave the way for the development of next-generation therapeutics based on the methoxyphenyl cyclohexanone core.

References

-

Effect of Aryl-Cyclohexanones and their Derivatives on Macrophage Polarization In Vitro. (2022). Journal of Inflammation Research. [Link]

-

Mechanistic evaluation of a novel cyclohexenone derivative's functionality against nociception and inflammation: An in-vitro, in-vivo and in-silico approach. (2020). ResearchGate. [Link]

-

Effect of Aryl-Cyclohexanones and their Derivatives on Macrophage Polarization In Vitro. (2022). Inflammation and Cell Signaling. [Link]

-

Methoxetamine affects brain processing involved in emotional response in rats. (2017). British Journal of Pharmacology. [Link]

-

Methoxetamine. (n.d.). In Wikipedia. Retrieved March 27, 2026, from [Link]

-

Derivatives of methoxetamine and major methoxetamine metabolites potently block NMDA receptors. (2022). Neuropsychopharmacology Reports. [Link]

-

Synthesis and Characterization of Multiple Functionalized Cyclohexanone Using Diels–Alder Reaction of α-Nitrocinnamate. (2022). Molecules. [Link]

-

Induction of Apoptosis and Regulation of MicroRNA Expression by (2E,6E)-2,6-bis-(4-hydroxy-3-methoxybenzylidene)-cyclohexanone (BHMC) Treatment on MCF-7 Breast Cancer Cells. (2021). International Journal of Molecular Sciences. [Link]

- Synthesis method of 4-substituted cyclohexanone. (2021).

-

Methoxetamine – Knowledge and References. (2020). Taylor & Francis Online. [Link]

-

Synthesis, Characterization, and Cytotoxic Activity of New Thienyl Chalcone Derivatives against Breast Cancer Cell Lines. (2022). Systematic Reviews in Pharmacy. [Link]

-

Synthesis, Anticancer activity and molecular modelling of 2,6-bis-(4-nitrobenzylidene) cyclohexanone. (2023). Research Journal of Pharmacy and Technology. [Link]

-

Design, Synthesis, anticancer evaluation and in silico studies of 2,4,6-trimethoxychalcone derivatives. (2022). European Journal of Medicinal Chemistry. [Link]

-

The Ketamine Analogue Methoxetamine and 3- and 4-Methoxy Analogues of Phencyclidine Are High Affinity and Selective Ligands for the Glutamate NMDA Receptor. (2013). PLOS ONE. [Link]

-

Preclinical evidence of the anti-inflammatory effect and toxicological safety of aryl-cyclohexanone in vivo. (2024). Fundamental & Clinical Pharmacology. [Link]

-

Synthesis, Anticancer activity and molecular modelling of 2,6-bis-(4-nitrobenzylidene) cyclohexanone. (2023). Research Journal of Pharmacy and Technology. [Link]

-

Design and synthesis of methoxyphenyl- and coumarin-based chalcone derivatives as anti-inflammatory agents by inhibition of NO production and down-regulation of NF-κB in LPS-induced RAW264.7 macrophage cells. (2021). Bioorganic Chemistry. [Link]

-

Anti-Inflammatory Activity of 4-((1R,2R)-3-Hydroxy-1-(4-Hydroxyphenyl)-1-methoxypropan-2-yl)-2-methoxyphenol Isolated from Juglans mandshurica Maxim. in LPS-Stimulated RAW 264.7 Macrophages and Zebrafish Larvae Model. (2021). Antioxidants. [Link]

-

Neuroprotective Effects of Daphnetin against NMDA Receptor-Mediated Excitotoxicity. (2014). International Journal of Molecular Sciences. [Link]

-

Asymmetrical 2,6-bis(benzylidene)cyclohexanones: Synthesis, cytotoxic activity and QSAR study. (2021). ResearchGate. [Link]

-

Synthesis, Anticancer activity and molecular modelling of 2,6-bis-(4-nitrobenzylidene) cyclohexanone. (2023). ResearchGate. [Link]

-

Amino-alkyl-cyclohexanes are novel uncompetitive NMDA receptor antagonists with strong voltage-dependency and fast blocking kinetics: in vitro and in vivo characterization. (1999). Neuropharmacology. [Link]

-

A novel class of amino-alkyl-cyclohexanes as NMDA receptor antagonists neuroprotection and BBB penetration in vitro. (2005). ResearchGate. [Link]

-

Chalcone Methoxy Derivatives Exhibit Antiproliferative and Proapoptotic Activity on Canine Lymphoma and Leukemia Cells. (2020). Molecules. [Link]

-

Interference in Macrophage Balance (M1/M2): The Mechanism of Action Responsible for the Anti-Inflammatory Effect of a Fluorophenyl-Substituted Imidazole. (2020). Mediators of Inflammation. [Link]

-

Neuroprotective Effects of Daphnetin against NMDA Receptor-Mediated Excitotoxicity. (2014). ResearchGate. [Link]

-

Anti-inflammatory activity of 3,5,6,7,3′,4′-hexamethoxyflavone via repression of the NF-κB and MAPK signaling pathways in LPS-stimulated RAW264.7 cells. (2018). Molecular Medicine Reports. [Link]

-

Anti-Inflammatory Activity of 4-((1R,2R)-3-Hydroxy-1-(4-hydroxyphenyl)-1-methoxypropan-2-yl)-2-methoxyphenol Isolated from Juglans mandshurica Maxim. in LPS-Stimulated RAW 264.7 Macrophages and Zebrafish Larvae Model. (2021). MDPI. [Link]

-

Amino-alkyl-cyclohexanes as a novel class of uncompetitive NMDA receptor antagonists. (2000). Psychopharmacology. [Link]

Sources

- 1. Effect of Aryl-Cyclohexanones and their Derivatives on Macrophage Polarization <i>In Vitro</i> - ProQuest [proquest.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. The Ketamine Analogue Methoxetamine and 3- and 4-Methoxy Analogues of Phencyclidine Are High Affinity and Selective Ligands for the Glutamate NMDA Receptor | PLOS One [journals.plos.org]

- 4. rjptonline.org [rjptonline.org]

- 5. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 6. Effect of Aryl-Cyclohexanones and their Derivatives on Macrophage Polarization In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

Biological activities of 4-arylcyclohexanone derivatives review

Application Notes and Protocols for the Palladium-Catalyzed α-Arylation of Cyclohexanone

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of α-Aryl Ketones

The α-aryl ketone motif is a cornerstone in the architecture of numerous biologically active molecules, including pharmaceuticals, natural products, and agrochemicals.[1][2] The development of robust and efficient methods for the synthesis of these compounds is therefore of paramount importance in medicinal chemistry and drug development. The palladium-catalyzed α-arylation of ketones, a landmark achievement in cross-coupling chemistry, offers a direct and versatile route to construct the crucial C(sp²)–C(sp³) bond at the α-position of a carbonyl group.[3][4] This reaction, pioneered by the groups of Stephen L. Buchwald and John F. Hartwig, has largely superseded classical methods that often require harsh conditions, stoichiometric and toxic reagents, or multi-step sequences.[5][6]

This guide provides a comprehensive overview of the palladium-catalyzed α-arylation of cyclohexanone, a representative and widely used cyclic ketone. We will delve into the mechanistic underpinnings of the catalytic cycle, present a detailed and field-proven experimental protocol, and offer insights into troubleshooting common issues. The information is curated to empower researchers to confidently and successfully implement this powerful transformation in their synthetic endeavors.

Mechanistic Insights: The Catalytic Cycle

The generally accepted mechanism for the palladium-catalyzed α-arylation of ketones involves a catalytic cycle that begins with an active Pd(0) species.[3][7][8] The key steps are oxidative addition, enolate formation and coordination, and reductive elimination. Understanding this cycle is crucial for rationalizing the choice of reagents and reaction conditions.

Figure 1. The catalytic cycle for the palladium-catalyzed α-arylation of cyclohexanone.

The cycle commences with the oxidative addition of an aryl halide (Ar-X) to a low-valent palladium(0) complex, forming a Pd(II)-aryl intermediate.[7] Concurrently, a strong base deprotonates cyclohexanone to generate the corresponding enolate. This enolate then displaces the halide on the palladium center in a ligand exchange or transmetalation-like step.[9] The final and crucial step is the reductive elimination from the Pd(II)-aryl-enolate complex, which forms the new carbon-carbon bond of the α-aryl cyclohexanone product and regenerates the active Pd(0) catalyst.[3][10]

Key Reaction Components and Their Rationale

The success of the α-arylation reaction hinges on the judicious selection of the palladium source, ligand, base, and solvent.

| Component | Examples | Rationale |

| Palladium Precursor | Pd₂(dba)₃, Pd(OAc)₂ | These are stable Pd(II) or Pd(0) sources that are readily reduced in situ to the active Pd(0) catalyst.[10][11] |

| Ligand | Bulky, electron-rich phosphines (e.g., BINAP, Xantphos, Buchwald's biarylphosphines), N-heterocyclic carbenes (NHCs) | The ligand stabilizes the palladium catalyst, prevents the formation of inactive palladium black, and promotes both oxidative addition and reductive elimination.[11][12] Steric bulk on the ligand can also suppress undesired side reactions like β-hydride elimination.[7] |

| Base | NaOtBu, LiHMDS, K₃PO₄, Cs₂CO₃ | A strong, non-nucleophilic base is required to deprotonate the ketone and form the enolate without competing in side reactions.[10][13] The choice of base can influence the reaction rate and substrate scope. |

| Solvent | Toluene, Dioxane, THF | Anhydrous, aprotic solvents are essential to prevent quenching of the enolate and deactivation of the catalyst.[14] |

Detailed Experimental Protocol

This protocol is a general guideline for the α-arylation of cyclohexanone with an aryl bromide. Optimization may be necessary for specific substrates.

Materials:

-

Palladium(II) acetate (Pd(OAc)₂)

-

2-(Dicyclohexylphosphino)-2',4',6'-triisopropylbiphenyl (XPhos) or a similar bulky, electron-rich phosphine ligand

-

Sodium tert-butoxide (NaOtBu)

-

Aryl bromide

-

Cyclohexanone

-

Anhydrous toluene

-

Schlenk flask or oven-dried reaction vial with a magnetic stir bar

-

Inert gas (Argon or Nitrogen) supply

Figure 2. A generalized workflow for the palladium-catalyzed α-arylation of cyclohexanone.

Procedure:

-

Reaction Setup: In a glovebox or under a stream of inert gas, add Pd(OAc)₂ (e.g., 0.02 mmol, 2 mol%), the phosphine ligand (e.g., 0.04 mmol, 4 mol%), and NaOtBu (e.g., 1.4 mmol) to an oven-dried Schlenk flask or reaction vial containing a magnetic stir bar.

-

Reagent Addition: Add the aryl bromide (1.0 mmol) and anhydrous toluene (e.g., 2 mL) to the flask.

-

Substrate Addition: Add cyclohexanone (e.g., 1.2 mmol) to the reaction mixture via syringe.

-

Reaction: Seal the flask and heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring. Monitor the reaction progress by TLC or GC-MS.

-

Workup: Upon completion, cool the reaction to room temperature. Quench the reaction by adding saturated aqueous ammonium chloride solution. Extract the product with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired α-aryl cyclohexanone.

Self-Validation and Troubleshooting:

A successful reaction should show the consumption of the starting materials and the formation of a major product spot on TLC or a new peak in the GC-MS with the expected mass. Common issues and their solutions are outlined below:

| Issue | Potential Cause | Suggested Solution |

| Low or no conversion | Inactive catalyst | Ensure all reagents and solvents are anhydrous and the reaction is performed under a strictly inert atmosphere.[14] Use a fresh batch of palladium precursor and ligand. |

| Insufficiently strong base | Consider a stronger base like LiHMDS, but be mindful of potential side reactions. | |

| Formation of palladium black | Catalyst decomposition | Increase the ligand-to-palladium ratio. Ensure adequate stirring to prevent localized overheating.[15] |

| Side product formation (e.g., biaryl coupling) | Suboptimal reaction conditions | Lower the reaction temperature and/or screen different ligands. |

| Diarylation | Excess ketone or prolonged reaction time | Use a slight excess of the aryl halide or carefully monitor the reaction and stop it upon complete consumption of the limiting reagent. |

Conclusion

The palladium-catalyzed α-arylation of cyclohexanone is a powerful and reliable method for the synthesis of valuable α-aryl ketone building blocks. By understanding the underlying mechanism and paying careful attention to the key reaction parameters, researchers can effectively employ this transformation to advance their synthetic programs in drug discovery and beyond. The protocol provided herein serves as a robust starting point, and with careful optimization, can be adapted to a wide range of substrates.

References

-

Electronically flexible PYA ligands for efficient palladium-catalyzed α-arylation of ketones. Dalton Transactions, 2023. [Link]

-

Palladium-Catalyzed α-Arylation of Ketones. Journal of the American Chemical Society, 1997. [Link]

-

Insights into the Mechanism and Regioselectivity of Palladium-Catalyzed Arylation of α,β-Unsaturated Ketones. ChemRxiv, 2023. [Link]

-

Electronically flexible PYA ligands for efficient palladium-catalyzed α-arylation of ketones - Dalton Transactions (RSC Publishing). 2023. [Link]

-

Palladium-catalyzed alpha-Arylation of Esters, Ketones, Amides and Imides. Organic Chemistry Portal, 2004. [Link]

-

Palladium-Catalyzed Direct α-Arylation of Ketones. Rate Acceleration by Sterically Hindered Chelating Ligands and Reductive Elimination from a Transition Metal Enolate Complex. Journal of the American Chemical Society, 1997. [Link]

-

Palladium-catalyzed alpha-arylation of carbonyl compounds and nitriles. Accounts of Chemical Research, 2003. [Link]

-

Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. Chemical Reviews, 2025. [Link]

-

A Ligand Control of Palladium-Catalyzed Site-Selective α- and γ-Arylation of α,β-Unsaturated Ketones with (He. Angewandte Chemie International Edition, 2019. [Link]

-

Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides, 2026. [Link]

-

The Buchwald-Hartwig Amination After 25 Years. Angewandte Chemie International Edition, 2019. [Link]

-

Palladium-Catalyzed α-Arylation of Carbonyl Compounds and Nitriles. Request PDF. [Link]

-

Substituted arene synthesis by carbonyl or carboxyl compound α-arylation. Organic Chemistry Portal. [Link]

-

Palladium-Catalyzed α-Arylation of Cyclic Vinylogous Esters for the Synthesis of γ-Arylcyclohexenones and Total Synthesis of Aromatic Podocarpane Diterpenoids. ResearchGate. [Link]

-

Enantioselective-Arylation of Ketones with Aryl Triflates Catalyzed by Difluorphos Complexes of Palladium and Nickel. The Hartwig Group. [Link]

-

Buchwald-Hartwig reaction: An overview. ResearchGate. [Link]

-

Publications. The Hartwig Group. [Link]

-

Palladium-Catalyzed Enantioselective α-Arylation of α-Fluoroketones. The Hartwig Group. [Link]

-

Highly Active and Selective Catalysts for the Formation of α-Aryl Ketones. ACS Publications, 2000. [Link]

-

[Named Reaction #2] Buchwald-Hartwig Amination. Reddit, 2017. [Link]

-

Palladium-Catalyzed α-Arylation of Cyclic Vinylogous Esters for the Synthesis of γ-Arylcyclohexenones and Total Synthesis of Aromatic Podocarpane Diterpenoids. ACS Publications, 2017. [Link]

-

Direct α-Arylation of Ketones. MSU chemistry, 2003. [Link]

-

Palladium-catalyzed α-arylation of carbonyls in the de novo synthesis of aromatic heterocycles. Organic & Biomolecular Chemistry, 2015. [Link]

-

Syntheses of 4-(Heteroaryl)cyclohexanones via Palladium-Catalyzed Ester α-Arylation and Decarboxylation. PubMed, 2017. [Link]

-

Palladium/l-Proline-Catalyzed Enantioselective α-Arylative Desymmetrization of Cyclohexanones. Journal of the American Chemical Society, 2016. [Link]

-

Palladium-Catalyzed α-Arylation of Cyclic Vinylogous Esters for the Synthesis of γ-Arylcyclohexenones and Total Synthesis of Aromatic Podocarpane Diterpenoids. National Yang Ming Chiao Tung University Academic Hub, 2017. [Link]

-

Pd‐catalyzed α‐arylation of ketones reported by Buchwald et al. ResearchGate. [Link]

-

An Improved Protocol for the Pd-catalyzed α-Arylation of Aldehydes with Aryl Halides. PMC. [Link]

-

Palladium-catalyzed α-arylation of ketones on solid support: Scope and limitations. ResearchGate, 2017. [Link]

-

Palladium-Catalyzed Mono-α-arylation of Acetone with Aryl Halides and Tosylates. Organic Chemistry Portal. [Link]

-

Buchwald-Hartwig C-C Bond Formation. Macmillan Group, 2010. [Link]

-

Palladium-Catalyzed α-Arylation of Carboxylic Acids and Secondary Amides via a Traceless Protecting Strategy. PMC. [Link]

-

Palladium-Catalyzed α-Arylation of Nitroalkanes with Aryl Fluorosulfonates for Convenient Access to α-Arylated Nitroalkanes. The Journal of Organic Chemistry, 2025. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Palladium-catalyzed alpha-arylation of carbonyl compounds and nitriles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Palladium-catalyzed α-arylation of carbonyls in the de novo synthesis of aromatic heterocycles - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB00055F [pubs.rsc.org]

- 5. www2.chemistry.msu.edu [www2.chemistry.msu.edu]

- 6. macmillan.princeton.edu [macmillan.princeton.edu]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Reddit - Please wait for verification [reddit.com]

- 9. chemrxiv.org [chemrxiv.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 13. Substituted arene synthesis by carbonyl or carboxyl compound α-arylation [organic-chemistry.org]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. pdf.benchchem.com [pdf.benchchem.com]

Application Notes & Protocols: The Strategic Utility of 2-(4-Methoxyphenyl)cyclohexanone as a Pivotal Pharmaceutical Intermediate

Abstract

This technical guide serves as a comprehensive resource for researchers, medicinal chemists, and drug development professionals on the synthesis, characterization, and application of 2-(4-methoxyphenyl)cyclohexanone. This key intermediate is a versatile scaffold, most notably recognized for its role in the synthesis of the widely-used analgesic, Tramadol. Beyond this principal application, the methoxyphenyl cyclohexanone core is present in a variety of molecules exhibiting promising pharmacological activities, including anticancer and neurological properties. This document provides an in-depth analysis of the causality behind synthetic strategies, detailed step-by-step protocols for synthesis and analysis, and a critical evaluation of its role in constructing complex pharmaceutical agents.

Introduction: The Methoxyphenyl Cyclohexanone Scaffold

2-(4-Methoxyphenyl)cyclohexanone (PubChem CID: 254292) is a substituted cyclic ketone featuring a cyclohexanone ring and a 4-methoxyphenyl group at the C2 position.[1] Its chemical structure combines a lipophilic cyclohexyl ring with the electron-donating methoxy group on the phenyl ring, providing a unique blend of steric and electronic properties. This combination makes it a valuable building block in organic synthesis, allowing for diverse chemical transformations and interactions with biological targets.[2]

The primary significance of this intermediate lies in its utility for constructing more complex molecular architectures. The ketone functionality allows for nucleophilic additions, while the alpha-protons are amenable to deprotonation to form enolates for alkylation reactions. The aromatic ring can be further functionalized if required. These reactive sites are strategically leveraged in multi-step syntheses of active pharmaceutical ingredients (APIs).

Table 1: Physicochemical Properties of 2-(4-methoxyphenyl)cyclohexanone

| Property | Value | Source |

| Molecular Formula | C13H16O2 | PubChem[1] |

| Molecular Weight | 204.26 g/mol | PubChem[1] |

| IUPAC Name | 2-(4-methoxyphenyl)cyclohexan-1-one | PubChem[1] |

| CAS Number | 37087-68-6 | PubChem[1] |

Synthetic Pathways and Methodologies

The efficient synthesis of 2-(4-methoxyphenyl)cyclohexanone is critical for its application as a pharmaceutical starting material. While various methods for creating substituted cyclohexanones exist[3], one of the most classic and robust approaches for building the core ring structure is the Robinson annulation.

Robinson Annulation: A Foundational Approach

The Robinson annulation is a powerful ring-forming reaction in organic chemistry, discovered by Sir Robert Robinson in 1935.[4] It sequentially combines a Michael addition with an intramolecular aldol condensation to construct a six-membered ring.[5][6] In the context of a substituted cyclohexenone, this method offers a convergent and efficient route.

The overall transformation involves the reaction of a ketone (or a related active methylene compound) with a methyl vinyl ketone (MVK) or a substituted analogue.[4] For a related compound, ethyl 6-(4-methoxyphenyl)-4-phenylcyclohex-3-en-2-one-l-carboxylate, the synthesis was achieved via a Robinson annulation involving a 4-methoxychalcone and ethyl acetoacetate.[7] This highlights the adaptability of the core reaction sequence.

Causality Behind Experimental Choices:

-

Base Catalysis : The reaction is typically initiated by a base (e.g., KOH, NaOMe). The base's role is to deprotonate the ketone at the α-carbon, generating a nucleophilic enolate. This is the crucial first step that initiates the Michael addition.[5]

-

Michael Addition : The generated enolate attacks the β-carbon of the α,β-unsaturated ketone (the Michael acceptor). This 1,4-conjugate addition forms a key C-C bond and results in a 1,5-dicarbonyl intermediate.[6]

-

Intramolecular Aldol Condensation : The 1,5-dicarbonyl intermediate, still in the presence of the base, undergoes an intramolecular reaction. An enolate is formed at one of the α-carbons, which then attacks the other carbonyl group, forming a six-membered ring. Subsequent dehydration (loss of a water molecule) is driven by heat and results in the final, stable α,β-unsaturated cyclohexenone product.[6]

Protocol: Synthesis of a Methoxyphenyl Cyclohexenone Derivative

This protocol is adapted from a microwave-assisted Robinson annulation, which demonstrates a modern, efficient approach to synthesizing the cyclohexenone core.[8] Microwave assistance often leads to higher yields and significantly reduced reaction times compared to conventional heating.[8]

Materials:

-

1,3-Diaryl-2-propen-1-one (Chalcone derivative, 0.01 mol)

-

Ethyl acetoacetate (0.02 mol)

-

Potassium carbonate (K2CO3, 0.04 mol)

-

Microwave reactor

-

Mortar and pestle

-

Standard laboratory glassware

-

Ethanol-dioxane mixture for recrystallization

-

Thin Layer Chromatography (TLC) plates

Procedure:

-

Homogenization : In a mortar, thoroughly grind the chalcone derivative (0.01 mol), ethyl acetoacetate (0.02 mol), and potassium carbonate (0.04 mol) using a pestle until a uniform paste is formed.

-

Expert Insight: This solvent-free grinding ensures intimate contact between reactants, which is crucial for an efficient solid-state reaction under microwave irradiation.[8]

-

-

Microwave Irradiation : Transfer the paste to a 50mL beaker or a dedicated microwave reaction vessel. Place the vessel inside a microwave oven operating at a low power setting (e.g., 160W).

-

Reaction Monitoring : Irradiate for 2-5 minutes. Monitor the reaction's completion by taking small aliquots and analyzing them via TLC.

-

Caution: Overexposure to high-power microwave energy can lead to product decomposition.[8]

-

-

Workup : Once the reaction is complete, pour the resulting mixture into cold water.

-

Isolation : Collect the solid product by filtration, wash with water, and air-dry.

-

Purification : Recrystallize the crude product from an ethanol-dioxane mixture to yield the pure substituted cyclohexenone.

-

Characterization : Confirm the structure of the final product using IR, ¹H NMR, and Mass Spectrometry.

Application as a Precursor to Tramadol